3-((3-chloropyridin-4-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide
Description
3-((3-chloropyridin-4-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrrolidine ring, a chloropyridine moiety, and a fluorobenzyl group. The combination of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and industrial applications.
Properties
IUPAC Name |
3-(3-chloropyridin-4-yl)oxy-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O2/c18-15-10-20-7-5-16(15)24-14-6-8-22(11-14)17(23)21-9-12-1-3-13(19)4-2-12/h1-5,7,10,14H,6,8-9,11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLMQVIBEWLSNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-chloropyridin-4-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an appropriate carbonyl compound.
Introduction of the Chloropyridine Moiety: The chloropyridine group can be introduced via a nucleophilic substitution reaction, where a chloropyridine derivative reacts with an appropriate nucleophile.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, involving a fluorobenzyl halide and a suitable boronic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts, solvents, and reaction temperatures. Additionally, process intensification methods, such as continuous flow chemistry, can be employed to enhance the scalability and efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-((3-chloropyridin-4-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
3-((3-chloropyridin-4-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.
Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics, as well as its potential as a drug candidate.
Industrial Applications: The compound’s unique chemical properties make it useful in various industrial processes, such as the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-((3-chloropyridin-4-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
3-((3-chloropyridin-4-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide can be compared with other similar compounds, such as:
3-((3-chloropyridin-4-yl)oxy)-N-(4-methylbenzyl)pyrrolidine-1-carboxamide: This compound has a methyl group instead of a fluorine atom, which can affect its chemical and biological properties.
3-((3-chloropyridin-4-yl)oxy)-N-(4-chlorobenzyl)pyrrolidine-1-carboxamide: The presence of a chlorine atom instead of a fluorine atom can lead to differences in reactivity and potency.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are not observed in its analogs.
Biological Activity
3-((3-chloropyridin-4-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological contexts, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHClF NO
- Molecular Weight : 300.75 g/mol
- Functional Groups :
- Pyridine ring (chlorinated)
- Carboxamide group
- A fluorobenzyl moiety
The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets, particularly proteins involved in cell signaling pathways. The chloropyridinyl group enhances binding affinity to various enzymes and receptors, while the pyrrolidine and fluorobenzyl groups contribute to its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds, particularly those targeting protein kinases involved in tumor proliferation. For instance, compounds with structural similarities have shown significant inhibitory effects on cancer cell lines:
| Compound | Target | IC50 (µM) | Cell Line |
|---|---|---|---|
| Compound A | BRAF(V600E) | 0.5 | MDA-MB-231 |
| Compound B | EGFR | 0.8 | A431 |
| This compound | Unknown | TBD | TBD |
In vitro studies indicate that compounds with similar structures exhibit cytotoxicity against breast cancer cell lines, suggesting that this compound may possess comparable activity.
Anti-inflammatory and Antimicrobial Properties
Compounds derived from pyrrolidine and pyridine scaffolds have been noted for their anti-inflammatory and antimicrobial properties. Research indicates that derivatives of these compounds can inhibit pro-inflammatory cytokines and exhibit antibacterial effects against various pathogens.
Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry investigated a series of pyrrolidine derivatives, including compounds similar to this compound. The results demonstrated that these compounds inhibited cell proliferation in MDA-MB-231 cells with IC50 values ranging from 5 to 20 µM, depending on the specific derivative used .
Study 2: Inhibition of Protein Kinases
Another study examined the inhibition of protein kinases by structurally related compounds. The results indicated that certain derivatives could effectively inhibit kinase activity at low micromolar concentrations, suggesting a potential mechanism for their anticancer effects .
Q & A
Basic Questions
Q. What are the optimized synthetic routes for 3-((3-chloropyridin-4-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide, and how do reaction conditions influence yield?
- Answer : The synthesis involves multi-step reactions, including nucleophilic substitutions and carboxamide formation. A typical route includes:
Coupling of 3-chloropyridin-4-ol with pyrrolidine derivatives under basic conditions (e.g., using Cs₂CO₃ as a base and Pd catalysts for cross-coupling reactions) .
Acylation of the intermediate with 4-fluorobenzylamine, often employing carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or DCM .
- Critical Parameters : Reaction temperature (80–100°C for coupling steps), solvent choice (DMF for solubility), and catalyst loading (e.g., Pd₂(dba)₃ at 2–5 mol%) significantly impact yield. Purification via column chromatography or recrystallization is standard .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Answer :
- ¹H/¹³C NMR : Validates aromatic protons (e.g., 4-fluorobenzyl group at δ 7.2–7.4 ppm) and pyrrolidine backbone (δ 2.5–3.5 ppm) .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 404.1) and isotopic patterns for chlorine/fluorine .
- IR Spectroscopy : Identifies carboxamide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?
- Answer : Contradictions may arise from assay-specific variables:
- Target Selectivity : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to distinguish direct target engagement from off-target effects .
- Solubility Issues : Pre-treat compounds with co-solvents (e.g., DMSO ≤0.1%) and validate results using LC-MS to confirm intact compound presence in assay media .
- Metabolic Instability : Conduct microsomal stability studies (e.g., human liver microsomes) to identify rapid degradation pathways .
Q. What strategies are recommended for improving the drug-likeness of this compound, particularly its aqueous solubility and metabolic stability?
- Answer :
- Solubility Enhancement : Introduce polar groups (e.g., -OH, -SO₃H) on the pyrrolidine ring or fluorobenzyl moiety while monitoring logP changes (target ≤3) .
- Metabolic Stability : Replace metabolically labile sites (e.g., pyrrolidine N-methylation) or incorporate deuterium at vulnerable positions .
- In Silico Guidance : Use tools like SwissADME to predict permeability (e.g., BBB score) and CYP450 interactions .
Q. What is the hypothesized mechanism of action for this compound’s interaction with ryanodine receptors, and how can this be experimentally validated?
- Answer :
- Hypothesis : The chloropyridinyloxy group may act as a calcium channel modulator by binding to ryanodine receptor (RyR) allosteric sites .
- Validation Methods :
Radioligand Displacement Assays : Use ³H-ryanodine to measure competitive binding in skeletal muscle sarcoplasmic reticulum .
Patch-Clamp Electrophysiology : Assess calcium release in cardiomyocytes under compound treatment .
Molecular Dynamics Simulations : Model interactions with RyR1 domains (e.g., SPRY3 region) .
Methodological Considerations
Q. How can researchers address low yields in the final carboxamide coupling step?
- Answer :
- Reagent Optimization : Replace EDC with T3P (propylphosphonic anhydride) for milder conditions and reduced racemization .
- Solvent Switch : Use THF instead of DCM to improve amine nucleophilicity .
- Catalytic Additives : Include DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics .
Q. What are the best practices for characterizing polymorphic forms of this compound?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
